molecular formula C19H28O7 B1249534 2alpha-Hydroxytirotundin

2alpha-Hydroxytirotundin

Cat. No.: B1249534
M. Wt: 368.4 g/mol
InChI Key: UFLGQPOBCWRADC-UJALFQOCSA-N
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Description

2α-Hydroxytirotundin is a sesquiterpene lactone isolated from Tithonia diversifolia, a plant species traditionally used in folk medicine. Its molecular formula is C₁₉H₂₈O₆, with a molecular weight of 368.40 g/mol . Structurally, it features a tricyclic framework with a methylidene group, a hydroxyl group at the C-2α position, and an acetylated ester moiety (OC(=O)C(C)C) at C-11. This compound is primarily utilized in phytochemical research to study sesquiterpene biosynthesis and bioactivity .

Properties

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11R,13R)-1,13-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)8-14(20)19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18-,19+/m0/s1

InChI Key

UFLGQPOBCWRADC-UJALFQOCSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(C[C@H]([C@@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(CC(C1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Synonyms

2-hydroxytirotundin
2alpha-hydroxytirotundin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2α-Hydroxytirotundin become apparent when compared to related sesquiterpene lactones from Tithonia diversifolia. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison of 2α-Hydroxytirotundin and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
2α-Hydroxytirotundin C₁₉H₂₈O₆ 368.40 C-2α hydroxyl, C-11 acetyl ester T. diversifolia
3-O-Methyltirotundin C₂₀H₃₀O₆ 366.40 C-3 methoxy group, C-11 acetyl ester T. diversifolia
1,9-Dihydroxy-2,11-dimethyl-7-methylidene-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-6-one C₁₆H₂₂O₅ 282.33 C-1 and C-9 hydroxyl groups, no acetyl ester T. diversifolia

Key Findings:

Functional Group Variations: 2α-Hydroxytirotundin is distinguished by its C-2α hydroxyl and C-11 acetyl ester groups, which are absent in the simpler 1,9-dihydroxy analogue. 3-O-Methyltirotundin replaces the hydroxyl group at C-3 with a methoxy group, reducing polarity compared to hydroxylated analogues. This modification could alter receptor-binding interactions in pharmacological studies .

Molecular Weight and Complexity: The acetylated derivatives (2α-Hydroxytirotundin and 3-O-Methyltirotundin) exhibit higher molecular weights (>360 g/mol) compared to the non-acetylated 1,9-dihydroxy compound (282.33 g/mol). This difference may correlate with divergent solubility profiles and extraction efficiencies .

Biosynthetic Relationships :

  • The presence of acetyl esters in 2α-Hydroxytirotundin and 3-O-Methyltirotundin suggests shared biosynthetic pathways involving acetylation steps, whereas the 1,9-dihydroxy compound represents an earlier or alternative branch in sesquiterpene lactone formation .

Research Implications:

While all three compounds derive from T. diversifolia, their structural disparities highlight the chemical diversity within sesquiterpene lactones. Further studies are needed to elucidate how these variations impact biological activities, such as anti-inflammatory or cytotoxic effects. Current data emphasize the importance of acetyl and methoxy groups in modulating physicochemical properties, which may guide drug design or agricultural applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2alpha-Hydroxytirotundin
Reactant of Route 2
2alpha-Hydroxytirotundin

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